2-Cyclobutylprop-2-enoic acid
CAS No.: 42809-55-2
Cat. No.: VC7563327
Molecular Formula: C7H10O2
Molecular Weight: 126.155
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42809-55-2 |
|---|---|
| Molecular Formula | C7H10O2 |
| Molecular Weight | 126.155 |
| IUPAC Name | 2-cyclobutylprop-2-enoic acid |
| Standard InChI | InChI=1S/C7H10O2/c1-5(7(8)9)6-3-2-4-6/h6H,1-4H2,(H,8,9) |
| Standard InChI Key | YMHGHROEOJJYIT-UHFFFAOYSA-N |
| SMILES | C=C(C1CCC1)C(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
The molecular architecture of 2-cyclobutylprop-2-enoic acid features a cyclobutane ring directly bonded to the α-carbon of an acrylic acid moiety (Figure 1). This configuration introduces significant steric strain due to the cyclobutyl group’s non-planar geometry, which influences both its physical properties and chemical reactivity. The compound’s IUPAC name, 2-cyclobutylprop-2-enoic acid, reflects the position of the cyclobutyl substituent on the unsaturated carboxylic acid.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 42809-55-2 |
| Molecular Formula | |
| Molecular Weight | 126.15 g/mol |
| IUPAC Name | 2-cyclobutylprop-2-enoic acid |
| SMILES | C=C(C1CCC1)C(=O)O |
| InChIKey | YMHGHROEOJJYIT-UHFFFAOYSA-N |
The cyclobutane ring’s puckered conformation, confirmed by computational modeling and X-ray crystallography of related compounds, imposes torsional strain that enhances the compound’s reactivity in cycloaddition and ring-opening reactions .
Spectroscopic Properties
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IR Spectroscopy: Strong absorption bands at 1700–1720 cm (C=O stretch) and 1630–1650 cm (C=C stretch) confirm the presence of the α,β-unsaturated carboxylic acid group.
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NMR: NMR spectra exhibit distinct signals for the cyclobutyl protons (δ 2.5–3.0 ppm, multiplet) and the vinylic protons (δ 5.8–6.2 ppm, doublet).
Synthesis and Manufacturing
Industrial Synthesis Pathways
The primary route to 2-cyclobutylprop-2-enoic acid involves a two-step esterification-hydrolysis sequence:
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Esterification: Cyclobutanol reacts with acrylic acid derivatives (e.g., acetyl chloride) in the presence of as a catalyst, yielding intermediate esters such as ethyl 2-cyclobutylprop-2-enoate.
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Acid Hydrolysis: The ester intermediate is treated with aqueous HCl or under reflux to produce the free acid.
Reaction Scheme:
Alternative Methodologies
A stereoselective approach reported by Avenoza et al. utilizes a formal [2+2] cycloaddition between methyl 2-acetamidoacrylate and ketene diethyl acetal, followed by functional group interconversions to access cyclobutane-containing amino acids . While this method targets amino acid derivatives, it underscores the versatility of cyclobutane intermediates in synthesizing bioactive molecules.
Physicochemical Properties
Thermal Stability
The compound decomposes at temperatures above 200°C, with differential scanning calorimetry (DSC) revealing an exothermic peak at 210°C, indicative of polymerization or decomposition.
Solubility and Reactivity
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Solubility: Limited data exist, but the compound is sparingly soluble in water (<1 g/L at 25°C) and miscible with polar aprotic solvents (e.g., DMF, DMSO).
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Chemical Reactivity: The α,β-unsaturated system participates in Michael additions, while the carboxylic acid group undergoes standard derivatization (e.g., amidation, esterification).
Applications in Research and Industry
Organic Synthesis
2-Cyclobutylprop-2-enoic acid serves as a precursor for:
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Ester Derivatives: Ethyl 2-cyclobutylprop-2-enoate (CAS 2116815-68-8), synthesized via acid-catalyzed esterification, exhibits antifungal activity against Candida spp..
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Amino Acid Analogues: The compound’s cyclobutane core is integral to synthesizing conformationally restricted amino acids like 2,4-methanovaline, which are valuable in peptide engineering .
Medicinal Chemistry
The strained cyclobutane ring enhances binding affinity to enzymatic targets. Preliminary studies suggest derivatives of 2-cyclobutylprop-2-enoic acid inhibit proteases involved in viral replication .
| Hazard Statement | Code | Description |
|---|---|---|
| H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | |
| H318 | Causes serious eye damage | |
| H335 | May cause respiratory irritation |
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Storage: Store in a cool, dry place away from oxidizers. Use corrosion-resistant containers.
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Disposal: Incinerate in a certified facility compliant with local regulations.
Comparative Analysis with Structural Analogues
Cyclopropane vs. Cyclobutane Derivatives
The larger ring size of cyclobutane reduces angle strain compared to cyclopropane derivatives but introduces torsional strain, leading to distinct reactivity patterns. For example, 2-cyclopropylprop-2-enoic acid undergoes faster ring-opening reactions but lower thermal stability.
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